3,6-dichloro-N'-(thiophen-2-ylcarbonyl)-1-benzothiophene-2-carbohydrazide
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Overview
Description
3,6-dichloro-N’-(thiophen-2-ylcarbonyl)-1-benzothiophene-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of chlorine atoms at the 3 and 6 positions of the benzothiophene ring, a thiophen-2-ylcarbonyl group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N’-(thiophen-2-ylcarbonyl)-1-benzothiophene-2-carbohydrazide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives under acidic or basic conditions.
Carbohydrazide Formation: The carbohydrazide moiety is introduced by reacting the chlorinated benzothiophene with hydrazine derivatives.
Thiophen-2-ylcarbonyl Group Addition: The final step involves the acylation of the carbohydrazide with thiophen-2-ylcarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbohydrazide group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium thiolate, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carbohydrazide group.
Substitution: Substituted benzothiophene derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 3,6-dichloro-N’-(thiophen-2-ylcarbonyl)-1-benzothiophene-2-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological effects are of interest. Researchers investigate its mechanism of action, molecular targets, and pathways involved in its biological activity to develop new drugs or therapeutic agents.
Industry
In the industrial sector, 3,6-dichloro-N’-(thiophen-2-ylcarbonyl)-1-benzothiophene-2-carbohydrazide can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N’-(thiophen-2-ylcarbonyl)-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloro-1-benzothiophene-2-carbohydrazide: Lacks the thiophen-2-ylcarbonyl group.
N’-(thiophen-2-ylcarbonyl)-1-benzothiophene-2-carbohydrazide: Lacks the chlorine atoms at the 3 and 6 positions.
3,6-dichloro-N’-(phenylcarbonyl)-1-benzothiophene-2-carbohydrazide: Contains a phenylcarbonyl group instead of a thiophen-2-ylcarbonyl group.
Uniqueness
The uniqueness of 3,6-dichloro-N’-(thiophen-2-ylcarbonyl)-1-benzothiophene-2-carbohydrazide lies in its specific combination of functional groups. The presence of chlorine atoms, a thiophen-2-ylcarbonyl group, and a carbohydrazide moiety provides distinct chemical and biological properties that differentiate it from similar compounds. This unique structure allows for diverse applications and potential for further research and development.
Properties
Molecular Formula |
C14H8Cl2N2O2S2 |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
3,6-dichloro-N'-(thiophene-2-carbonyl)-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C14H8Cl2N2O2S2/c15-7-3-4-8-10(6-7)22-12(11(8)16)14(20)18-17-13(19)9-2-1-5-21-9/h1-6H,(H,17,19)(H,18,20) |
InChI Key |
HIIXDMLBMFAIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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